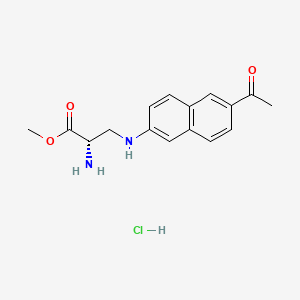

L-ANAP methyl ester (hydrochloride)

Description

Evolution of Bio-orthogonal Chemical Tools in Proteomic and Cellular Research

The concept of "bio-orthogonal chemistry" refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. numberanalytics.comresearchgate.net This powerful approach has opened up new frontiers in biology, allowing researchers to label and modify biomolecules with remarkable specificity. numberanalytics.comnih.gov The evolution of these tools has been driven by the need for methods that are non-disruptive to the complex cellular environment. researchgate.netnih.gov

Early bio-orthogonal reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), laid the groundwork for this field. nih.govacs.org These reactions enabled the attachment of probes to biomolecules that had been metabolically engineered to contain a bio-orthogonal functional group, like an azide. nih.govacs.org More recent advancements have expanded the bio-orthogonal toolkit to include strain-promoted cycloadditions and transition metal-catalyzed reactions, offering faster kinetics and greater versatility. numberanalytics.comnih.gov This continuous development of new bio-orthogonal reactions is crucial for expanding the possibilities of biological investigation. nih.govacs.org

The Significance of Fluorescent Unnatural Amino Acids (fUAAs) as Site-Specific Probes

Fluorescent proteins, such as the green fluorescent protein (GFP), have been instrumental in visualizing proteins within living cells. nih.govupenn.edu However, their relatively large size can sometimes interfere with the function of the protein they are attached to, particularly smaller proteins. nih.govupenn.edu Fluorescent unnatural amino acids (fUAAs) offer a powerful alternative. nih.gov These are amino acids that possess intrinsic fluorescence and can be genetically encoded into a protein at a specific site. adooq.commedchemexpress.com

The small size of fUAAs minimizes potential disruption to the native structure and function of the target protein. This allows for more precise and less invasive labeling. The fluorescence of many fUAAs is also sensitive to the local environment, providing valuable information about protein conformation, dynamics, and interactions with other molecules. medchemexpress.com This has made fUAAs invaluable tools for studying a wide range of biological processes in real-time, including protein-ligand binding and protein-protein interactions. rsc.orgbiotechniques.com

L-ANAP Methyl Ester (Hydrochloride) within the fUAA Landscape: A Key Intermediate and Delivery Form

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, or L-ANAP, is a prominent member of the fUAA family. adooq.commedchemexpress.com It is a genetically encodable, polarity-sensitive fluorescent amino acid that has been successfully incorporated into proteins in various cell types, including yeast, oocytes, and mammalian cells. medchemexpress.coml-anap.com

L-ANAP methyl ester (hydrochloride) is an esterified derivative of L-ANAP. biomol.com This specific form plays a crucial role as both a key intermediate in the chemical synthesis of L-ANAP and as a more cell-permeable delivery form. nih.gov The methyl ester group enhances the molecule's ability to cross cell membranes. l-anap.com Once inside the cell, cellular esterases cleave the methyl ester, trapping the fluorescent amino acid L-ANAP within the cell and making it available for incorporation into proteins. l-anap.com This "locking" mechanism improves the efficiency of labeling. l-anap.com The hydrochloride salt form generally enhances the stability and solubility of the compound.

The enantiospecific synthesis of L-ANAP, a critical process for its biological application, often proceeds through the L-ANAP methyl ester intermediate. nih.gov This synthesis ensures that only the desired L-enantiomer, the form recognized by the cellular protein synthesis machinery, is produced. nih.gov

Chemical and Physical Properties of L-ANAP Methyl Ester (Hydrochloride)

| Property | Value | Reference |

| Formal Name | 3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, methyl ester, monohydrochloride | biomol.com |

| Molecular Formula | C₁₆H₁₈N₂O₃ • HCl | biomol.com |

| Formula Weight | 322.8 | biomol.com |

| Purity | ≥95% | biomol.com |

| Formulation | A solid | biomol.com |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 0.5 mg/ml | biomol.com |

| λmax | 248, 256, 354 nm | biomol.com |

| SMILES | CC(C1=CC2=CC=C(NCC@HC(OC)=O)C=C2C=C1)=O.Cl | biomol.com |

| InChI Key | BDDDZPULRTXFQM-RSAXXLAASA-N |

Properties

Molecular Formula |

C16H19ClN2O3 |

|---|---|

Molecular Weight |

322.78 g/mol |

IUPAC Name |

methyl (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C16H18N2O3.ClH/c1-10(19)11-3-4-13-8-14(6-5-12(13)7-11)18-9-15(17)16(20)21-2;/h3-8,15,18H,9,17H2,1-2H3;1H/t15-;/m0./s1 |

InChI Key |

BDDDZPULRTXFQM-RSAXXLAASA-N |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)OC)N.Cl |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)OC)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Anap Methyl Ester Hydrochloride

Enantiospecific Synthetic Routes to L-ANAP Derivatives

The chirality of L-ANAP is crucial for its site-specific incorporation into proteins. Therefore, enantiospecific synthesis is paramount. A notable strategy involves the use of a chiral precursor, N-trityl-L-serine methyl ester, to introduce the desired stereochemistry. nih.gov

Precursor Synthesis and Stereochemical Control

A key enantiospecific synthesis of L-ANAP and its derivatives, including the methyl ester, was developed by Xiang and Wang in 2011. nih.gov This approach utilizes a strategic coupling reaction to maintain stereochemical integrity. The synthesis begins with the preparation of two key precursors: 2-amino-6-acetylnaphthalene and a protected L-serine derivative.

The stereochemical control is masterfully achieved through a Fukuyama-Mitsunobu reaction. nih.gov In this critical step, an o-nitrobenzenesulfonyl-activated 2-amino-6-acetylnaphthalene is coupled with N-trityl-L-serine methyl ester. nih.gov The use of the bulky trityl protecting group on the amino group of L-serine methyl ester helps to ensure that the reaction proceeds with high stereospecificity, preserving the L-configuration of the amino acid backbone.

Table 1: Key Reactions and Reagents for Precursor Synthesis

| Step | Reactants | Reagents | Product | Key Transformation |

| 1 | 2-amino-6-acetylnaphthalene | o-nitrobenzenesulfonyl chloride, pyridine | o-nitrobenzenesulfonyl-activated aminonaphthalene | Activation of the amino group |

| 2 | Activated aminonaphthalene, N-trityl-L-serine methyl ester | Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (PPh3) | Protected L-ANAP derivative | Fukuyama-Mitsunobu coupling |

Strategic Deprotection Pathways Yielding L-ANAP Methyl Ester Intermediates

Following the successful stereospecific coupling, a series of deprotection steps are necessary to unveil the L-ANAP methyl ester. The choice and sequence of these deprotection reactions are critical to avoid side reactions and maintain the integrity of the molecule.

The process involves a sequential removal of the protecting groups. nih.gov First, the trityl group is removed from the α-amino group under acidic conditions, typically using a mild acid to prevent ester hydrolysis. Subsequently, the o-nitrobenzenesulfonyl group is cleaved from the side-chain amino group. This strategic, stepwise deprotection ensures that the desired intermediate, L-ANAP methyl ester, is obtained in good yield and purity before the final hydrolysis to L-ANAP. nih.gov

Esterification Techniques for Amino Acid Methyl Ester Hydrochlorides

The final step in the synthesis of the target compound involves the esterification of the amino acid. As amino acids contain both an acidic carboxyl group and a basic amino group, direct esterification requires specific methods to prevent polymerization and other side reactions. The product is typically isolated as a stable hydrochloride salt. wikipedia.org

Acid-Catalyzed Methanolysis Approaches

A traditional and widely used method for the esterification of amino acids is acid-catalyzed methanolysis. researchgate.net This approach involves dissolving or suspending the amino acid in methanol (B129727), followed by the addition of a strong acid catalyst. Common catalysts include gaseous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). researchgate.netgoogle.com

The reaction with thionyl chloride in methanol is a common and effective method. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification of the carboxylic acid. This method generally provides good yields of the amino acid methyl ester hydrochloride. researchgate.net

Trimethylchlorosilane/Methanol System for Amino Acid Methyl Ester Hydrochloride Formation

A more modern and often more convenient method for the synthesis of amino acid methyl ester hydrochlorides utilizes a trimethylchlorosilane (TMSCl)/methanol system. google.comnih.gov This method offers several advantages, including milder reaction conditions, simpler workup procedures, and often excellent yields. nih.gov

In this procedure, the amino acid is treated with TMSCl in methanol at room temperature. nih.gov The TMSCl reacts with methanol to generate HCl, which protonates the amino group and catalyzes the esterification of the carboxyl group. This system has been shown to be effective for a wide range of amino acids. nih.gov

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Methanolysis (SOCl₂) | Amino acid, Methanol, Thionyl chloride | Often requires cooling initially, then reflux or stirring at room temperature | High yields, well-established | Thionyl chloride is corrosive and moisture-sensitive |

| Trimethylchlorosilane/Methanol System | Amino acid, Methanol, Trimethylchlorosilane | Room temperature | Mild conditions, simple workup, high yields | TMSCl is moisture-sensitive |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of L-ANAP methyl ester (hydrochloride). Key parameters that can be adjusted include reaction time, temperature, and the molar ratios of reactants and catalysts.

For the esterification step, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion while minimizing the formation of byproducts. nih.gov In the case of acid-catalyzed esterification, controlling the temperature is important. While some reactions proceed well at room temperature, gentle heating may be required to increase the reaction rate, but excessive heat can lead to degradation. researchgate.net

Purification of the final product is also a critical step. After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or by washing with appropriate solvents to remove unreacted starting materials and byproducts. mdpi.com For instance, washing the crude hydrochloride salt with a non-polar solvent like diethyl ether can help remove organic impurities. nih.gov

Molecular Mechanisms of Intracellular Incorporation and Protein Integration

Genetic Encoding via Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The foundation of incorporating L-ANAP methyl ester into a growing polypeptide chain lies in the strategic expansion of the genetic code. This is achieved by creating an orthogonal translation system that operates in parallel with the cell's native machinery but is exclusively dedicated to the unnatural amino acid.

A common and effective strategy for creating a vacant codon to encode an unnatural amino acid is the repurposing of a stop codon, most frequently the amber stop codon (TAG). nih.gov In a process known as amber suppression, the translational machinery is engineered to recognize the TAG codon not as a signal to terminate protein synthesis, but as a codon specifying the insertion of the desired unnatural amino acid. nih.gov This "hijacking" of the amber codon creates an orthogonal channel for the site-specific incorporation of L-ANAP. nih.gov For this to be successful, the engineered system must outcompete the cell's natural release factors that would otherwise bind to the TAG codon and terminate translation. nih.gov The use of the amber stop codon is advantageous as it is the least frequently used stop codon in many organisms, which helps to minimize the unintended incorporation of the unnatural amino acid at natural termination sites. nih.gov

Central to the repurposing of the amber codon are two key components: a suppressor transfer RNA (tRNA) and a cognate aminoacyl-tRNA synthetase (aaRS). nih.gov An orthogonal tRNA, often derived from a different species to ensure it is not recognized by the host cell's endogenous synthetases, is engineered to have an anticodon (CUA) that base-pairs with the amber (TAG) codon. nih.govnih.gov This suppressor tRNA acts as the vehicle to deliver L-ANAP to the ribosome.

For this system to be specific for L-ANAP, a corresponding orthogonal aminoacyl-tRNA synthetase is required. nih.govosti.govosti.gov This enzyme is responsible for recognizing and "charging" the suppressor tRNA with L-ANAP. The native aaRS is often subjected to rounds of directed evolution and selection to alter its substrate specificity, enabling it to recognize and activate L-ANAP while discriminating against all 20 canonical amino acids. nih.govnih.gov The resulting co-evolved synthetase specifically attaches L-ANAP to the engineered suppressor tRNA. l-anap.com This charged tRNA then participates in translation, delivering L-ANAP to the ribosome for incorporation into the polypeptide chain at the position dictated by the amber codon. nih.gov

| Component | Function in L-ANAP Incorporation | Source/Engineering |

| Amber Stop Codon (TAG) | Repurposed to encode L-ANAP instead of signaling translation termination. | Site-directed mutagenesis of the target gene. |

| Suppressor tRNA | Carries L-ANAP to the ribosome; contains an anticodon (CUA) that recognizes the TAG codon. | Derived from an orthogonal species (e.g., E. coli in mammalian cells) and engineered with a CUA anticodon. nih.gov |

| Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches L-ANAP to the suppressor tRNA. | Co-evolved from an orthogonal aaRS pair through directed evolution to have high specificity for L-ANAP. nih.govnih.gov |

Cellular Uptake and Intracellular Delivery Mechanisms of Esterified fUAAs

For L-ANAP to be incorporated into proteins, it must first efficiently enter the cell and become available to the engineered orthogonal translation system. The esterified form, L-ANAP methyl ester, plays a crucial role in this process.

The methyl ester form of L-ANAP significantly enhances its ability to cross the cell membrane and accumulate within eukaryotic cells. l-anap.com While the exact mechanisms can involve both passive diffusion and protein-mediated transport, the increased lipophilicity of the esterified amino acid facilitates its passage through the lipid bilayer of the plasma membrane. nih.govwustl.edu This improved cell loading is a key advantage of using L-ANAP methyl ester, as it ensures a sufficient intracellular concentration of the unnatural amino acid for efficient charging of the suppressor tRNA. l-anap.com

Once inside the cell, the methyl ester group of L-ANAP is cleaved by endogenous intracellular esterases. l-anap.comgoogle.com This hydrolysis reaction converts L-ANAP methyl ester back into its free amino acid form, L-ANAP. nih.gov This "trapping" mechanism is highly effective; the now-polar L-ANAP is less able to diffuse back across the cell membrane, leading to its accumulation within the cytoplasm. l-anap.com The free L-ANAP is then available to be recognized and activated by the co-evolved, L-ANAP-specific aminoacyl-tRNA synthetase, making it ready for the subsequent steps of protein synthesis.

| Step | Description | Key Molecule(s) |

| Cellular Entry | The more lipophilic L-ANAP methyl ester crosses the plasma membrane into the cell's cytoplasm. | L-ANAP methyl ester |

| Intracellular Hydrolysis | Endogenous esterase enzymes within the cell cleave the methyl ester group. | L-ANAP methyl ester, Intracellular Esterases |

| Intracellular Trapping | The resulting free L-ANAP is more polar and is retained within the cell. | L-ANAP |

| Availability for Translation | Free L-ANAP becomes a substrate for the engineered aminoacyl-tRNA synthetase. | L-ANAP, L-ANAP-specific aaRS |

Ribosomal Incorporation Fidelity and Efficiency in in vivo Translation Systems

The final step in integrating L-ANAP into a target protein is its incorporation by the ribosome. The fidelity and efficiency of this process are critical for producing a homogenous population of the desired fluorescently labeled protein.

Applications in Advanced Biochemical and Biophysical Characterization of Proteins

Elucidation of Protein Conformational Dynamics via Site-Specific Fluorescence

The fluorescence of L-ANAP is highly sensitive to the polarity of its local environment. This solvatochromic property, where the emission spectrum shifts in response to changes in the surrounding milieu, allows for the direct monitoring of conformational changes that alter the exposure of the incorporated L-ANAP to the solvent or to different regions within the protein.

The ability to track protein motion in response to changes in membrane potential is crucial for understanding the function of voltage-gated ion channels. L-ANAP methyl ester has been instrumental in this area, providing real-time insights into the complex conformational rearrangements that govern channel gating.

In a notable study, researchers utilized L-ANAP to investigate the activation pathway of human voltage-gated proton channels (hHV1). nih.gov By incorporating L-ANAP at specific positions within the S4 voltage-sensing domain, they could simultaneously record ionic currents and L-ANAP fluorescence changes using patch-clamp fluorometry. nih.gov This approach revealed that upon membrane depolarization, an increase in L-ANAP fluorescence correlated with the movement of the S4 segment. The data suggested that the fluorescence was quenched in the resting state by a nearby aromatic residue in the S2 helix, and that voltage-induced movement of S4 away from this quencher resulted in dequenching and an observable increase in fluorescence intensity. nih.gov These experiments, facilitated by the use of the cell-permeant L-ANAP methyl ester for incorporation, allowed for the direct correlation of voltage sensor movement with channel opening and revealed a previously unseen slow transition in the deactivation pathway. nih.gov

Table 1: Application of L-ANAP in Monitoring Voltage-Dependent Changes in hHV1 Channels

| Parameter | Observation | Interpretation | Reference |

|---|---|---|---|

| L-ANAP Position | S4 Segment | Directly probes the voltage-sensing domain. | nih.gov |

| Technique | Patch-Clamp Fluorometry | Simultaneous measurement of ionic current and fluorescence. | nih.gov |

| Fluorescence Change | Increase upon depolarization | Movement of S4 away from a quenching residue in S2. | nih.gov |

| Key Finding | Real-time correlation | Directly links voltage-sensor movement to channel gating kinetics. | nih.gov |

The binding of ligands to proteins often induces conformational changes that are essential for their biological function. L-ANAP fluorescence provides a sensitive method to detect these rearrangements, offering insights into the mechanisms of allosteric modulation. A classic example is the study of Maltose-Binding Protein (MBP), a well-characterized protein that undergoes a significant conformational change upon binding to maltose (B56501).

Researchers have used L-ANAP methyl ester to incorporate the fluorescent amino acid at specific sites in MBP. nih.gov The change in L-ANAP fluorescence upon the addition of maltose provides a direct readout of the ligand-induced conformational shift. For instance, when L-ANAP is placed in a region that becomes more shielded from the aqueous solvent upon maltose binding, a blue shift in its emission spectrum and an increase in fluorescence intensity can be observed. nih.gov This approach not only confirms the clamshell-like motion of MBP upon ligand binding but also allows for the quantitative analysis of binding affinities and the kinetics of the conformational change. Furthermore, these studies on MBP have served as a benchmark for validating FRET-based distance measurements using L-ANAP. nih.gov

Beyond simple ligand binding, this technique can be applied to understand allosteric modulation in more complex systems, such as ABC transporters. The binding of substrates and ATP to these transporters triggers large-scale conformational changes that are coupled to substrate translocation across the membrane. By incorporating L-ANAP at strategic locations, researchers can monitor these rearrangements in real-time, providing a powerful tool to dissect the allosteric coupling between the nucleotide-binding domains and the transmembrane domains. nih.govnih.gov

Förster Resonance Energy Transfer (FRET) Investigations Utilizing L-ANAP Methyl Ester

FRET is a spectroscopic technique that can measure distances between two fluorescent probes, a donor and an acceptor, on the order of 1-10 nanometers. L-ANAP is an excellent FRET donor for various acceptors, including other organic fluorophores and transition metal ions. nih.govbiorxiv.org The cell-permeant nature of L-ANAP methyl ester facilitates the creation of donor-labeled proteins within cellular environments for these studies. nih.gov

FRET measurements can be used to determine distances both within a single polypeptide chain (intra-molecular) and between different protein subunits (inter-molecular).

Intra-molecular FRET: This is often used to measure distances between different domains of a protein and to track changes in these distances during protein function. The aforementioned studies on MBP provide a clear example of intra-molecular FRET. By incorporating L-ANAP as a donor at one site and an acceptor at another, researchers can measure the distance between these two points. The change in FRET efficiency upon maltose binding directly reflects the closing of the "clamshell" structure of MBP, allowing for a precise quantification of the domain movement. nih.gov

Inter-molecular FRET: This application is crucial for studying the assembly and dynamics of multi-protein complexes. For example, by incorporating L-ANAP into one subunit of a dimeric or oligomeric protein and an acceptor molecule into another, the proximity and relative orientation of the subunits can be determined. While specific studies using L-ANAP for inter-subunit FRET in real-time are emerging, the principles have been well-established with other fluorophores in systems like small heat shock proteins and cytokine receptor complexes. nih.govnih.gov The ability to site-specifically label proteins with L-ANAP in living cells opens up exciting possibilities for studying the dynamics of protein-protein interactions in their native context.

A particularly powerful application of L-ANAP is its use as a donor in transition metal ion FRET (tmFRET). nih.gov In this technique, a non-fluorescent transition metal ion, such as Co²⁺, Ni²⁺, or Cu²⁺, serves as the FRET acceptor. nih.gov These ions can be chelated by engineered binding sites, such as a di-histidine (HH) motif, or by cysteine-reactive chelators like TETAC, which can be attached to the protein of interest. nih.govbiorxiv.org The energy transfer from L-ANAP to the transition metal results in quenching of the L-ANAP fluorescence, and the efficiency of this quenching is exquisitely sensitive to the distance between them.

The small size of both L-ANAP and the metal ion acceptor minimizes potential structural perturbations. A variation of this technique, termed ACCuRET (Anap Cyclen-Cu²⁺ Resonance Energy Transfer), utilizes Cu²⁺ chelated by cyclen as the acceptor and has been shown to be a highly accurate method for measuring short-range distances and small distance changes. nih.govbiorxiv.org

Table 2: Comparison of FRET Distances in Maltose-Binding Protein (MBP) using ACCuRET

| FRET Pair Positions (Donor/Acceptor) | State | Expected Distance (Å) from Crystal Structure | Measured Distance (Å) via tmFRET | Reference |

|---|---|---|---|---|

| 295-Anap / 237-Cys-TETAC-Cu²⁺ | Apo | ~21 | ~22.5 | nih.gov |

| 295-Anap / 237-Cys-TETAC-Cu²⁺ | Holo (Maltose-bound) | ~13 | ~15.1 | nih.gov |

| 322-Anap / 309-Cys-TETAC-Cu²⁺ | Apo | ~13 | ~14.9 | nih.gov |

| 322-Anap / 309-Cys-TETAC-Cu²⁺ | Holo (Maltose-bound) | ~17 | ~17.8 | nih.gov |

Functional and Structural Characterization of Membrane Proteins and Ion Channels

Membrane proteins, including ion channels and transporters, are notoriously difficult to study due to their hydrophobic nature and reliance on a lipid bilayer for proper folding and function. L-ANAP methyl ester has proven to be a valuable tool for overcoming some of these challenges. Its use in living cells allows for the study of these proteins in their native environment. nih.govacs.org

The application of L-ANAP in studying voltage-gated ion channels like hHV1 has already been discussed. nih.gov Similar approaches have been applied to other channels, such as the capsaicin (B1668287) receptor TRPV1, to report on the conformational shifts between apo and ligand-bound states. acs.org Furthermore, tmFRET studies using L-ANAP have been employed to measure distances between the TRPV1 channel and the plasma membrane, providing structural insights that are consistent with high-resolution cryo-electron microscopy structures.

In addition to ion channels, L-ANAP-based fluorescence and FRET studies are being extended to other classes of membrane proteins, such as ABC transporters. For example, by engineering fluorescent protein fusions to the nucleotide-binding domains of the multidrug resistance protein 1 (MRP1), researchers have used FRET to monitor the large-scale conformational changes induced by ATP and substrate binding. nih.gov While these studies used fluorescent proteins, the site-specific incorporation of the smaller L-ANAP probe offers the potential for even more precise and less perturbative measurements of the dynamic structural changes that underpin the transport cycle of these critical membrane proteins. nih.govsciopen.com

Human Voltage-Gated Proton Channel (hHV1) Gating and pH-Dependent Transitions

The human voltage-gated proton channel (hHV1) is a unique protein that acts as a standalone voltage sensor, opening in response to membrane depolarization and changes in the transmembrane pH gradient (ΔpH). Understanding its gating mechanism—the physical movements that open and close the proton pore—is crucial to understanding its physiological roles, such as charge compensation in phagocytes.

Researchers have utilized L-ANAP to probe the conformational dynamics of hHV1, particularly the movement of its S4 transmembrane segment, which is believed to be the primary voltage-sensing element. frontiersin.org By substituting specific amino acids in the S4 segment with L-ANAP, scientists can monitor voltage- and pH-dependent movements using patch-clamp fluorometry (PCF). frontiersin.org

The methyl ester form of L-ANAP is added to the cell culture medium, allowing it to cross the cell membrane. frontiersin.org Inside the cell, it is used by an engineered, orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate L-ANAP at a specific site in the hHV1 protein, which is designated by an amber (TAG) stop codon in the gene.

Studies have shown that when L-ANAP is incorporated at various positions in the S4 segment, changes in membrane voltage induce corresponding changes in L-ANAP's fluorescence intensity. This indicates that the S4 segment undergoes a conformational change that alters the local environment around the L-ANAP probe. For instance, at position A197, depolarization causes an increase in fluorescence, suggesting a movement that occurs at more negative potentials than the channel's opening, particularly at lower ΔpH values. These fluorescence signals provide a direct, real-time readout of the voltage sensor's movement, demonstrating that the S4 segment transitions between different conformational states in response to both voltage and pH.

| L-ANAP Incorporation Site | Observation | Interpretation | Reference |

|---|---|---|---|

| Q191 (S3-S4 Linker) | Fluorescence is stable and insensitive to external pH changes. | Serves as a control, confirming L-ANAP's intrinsic fluorescence is not directly affected by pH in this environment. | |

| A197 (S4) | Voltage-dependent fluorescence increase precedes channel opening. Signal is quenched by F150. | Reports on an early conformational change of the S4 segment during the activation pathway. | |

| L198, G199, L200, L201, I202 (S4) | Show varying degrees of voltage-dependent fluorescence changes. | Maps the differential environmental changes along the S4 helix as it moves during gating. | frontiersin.org |

| F150A-A197Anap (Double Mutant) | Voltage-dependent fluorescence changes persist but are altered compared to A197Anap alone. | Suggests the presence of additional quenchers or that the environment's polarity changes in the absence of F150. |

P2X7 Receptor Dynamics and Intracellular Domain Function

The P2X7 receptor (P2X7R) is an ATP-gated cation channel known for its unique properties, including a low sensitivity to ATP, a lack of desensitization, and a large intracellular C-terminus that mediates diverse downstream signaling events. Cryo-EM structures have revealed a complex intracellular structure, termed the "ballast domain," which contains binding sites for GTP/GDP and zinc, though its precise function remains under investigation.

To explore the conformational interplay between the extracellular ATP binding site and the intracellular ballast domain, researchers have employed L-ANAP incorporation alongside Voltage-Clamp Fluorometry (VCF). In a study on the human P2X7R, both L-ANAP trifluoroacetic salt and L-ANAP methyl ester were used for incorporation into Xenopus oocytes expressing the receptor. By placing L-ANAP at a site within the N-terminus (K64), which is part of the ATP binding pocket, researchers could monitor local conformational changes upon ligand binding. The study found that ATP binding induced only minor changes in L-ANAP fluorescence, suggesting a limited conformational interplay between the agonist binding site and the large intracellular domains during initial channel activation. This application of L-ANAP provides a powerful method for dissecting the complex allosteric regulation within this therapeutically important receptor.

Acid-Sensing Ion Channel 1a (ASIC1a) Terminal Domain Flexibility

Acid-sensing ion channels (ASICs) are proton-gated sodium channels involved in various physiological processes, including necroptosis following stroke. A prevailing hypothesis suggested that the channel's C-terminus interacts with its N-terminus at rest, blocking a binding site for the kinase RIPK1. Upon acidification, this interaction was proposed to be released, allowing RIPK1 to bind and initiate cell death signaling.

To test this hypothesis, L-ANAP was used to investigate the conformational dynamics of the intracellular N- and C-termini of rat ASIC1a (rASIC1a). L-ANAP was site-specifically incorporated at various positions within the N- and C-terminal domains. The small size of L-ANAP is advantageous for such studies as it minimizes potential structural perturbations. Researchers then used transition metal ion FRET (tmFRET), a technique that measures short-range distances, to probe the proximity of the two termini. The results of these experiments did not find evidence that the N- and C-termini are close enough to be bound together in the channel's resting state. The study did, however, detect modest conformational changes upon acidification, with the proximal part of the N-terminus moving slightly closer to the membrane and the distal part of the C-terminus swinging away from it. These findings, enabled by the precise placement of L-ANAP, challenge the existing model and suggest a new hypothesis for RIPK1 binding is needed.

| L-ANAP Incorporation Site (rASIC1a Mutant) | Purpose of Mutant | Key Finding | Reference |

|---|---|---|---|

| G11-TAG | Probe N-terminus dynamics. | Channel remained functional with slightly altered desensitization rate. | |

| S469-TAG | Probe C-terminus dynamics. | Used in tmFRET experiments to measure distances to the N-terminus. | |

| K499-TAG | Probe distal C-terminus dynamics. | Used in tmFRET experiments to map conformational changes upon acidification. | |

| Various N- and C-terminal sites | Systematic mapping of termini proximity. | No evidence found for a direct N-terminus/C-terminus interaction at rest. |

Analysis of Protein-Protein Interactions and Quenching Phenomena

The fluorescence of L-ANAP can be quenched, or diminished, by proximity to certain other molecules. This property, along with its environmental sensitivity, can be exploited to gain high-resolution information about protein structure and dynamics.

Quenching by Aromatic Residues in Local Protein Environments

Fluorescence quenching occurs when a fluorophore's energy is transferred non-radiatively to a nearby molecule, or "quencher". Aromatic amino acids, such as tryptophan and tyrosine, can act as natural quenchers of fluorescence. This phenomenon can be used as a short-range "ruler" to detect when the L-ANAP probe comes into close contact with these residues.

A clear example of this is observed in studies of the hHV1 channel. When L-ANAP was incorporated at position A197 in the S4 segment, its fluorescence was significantly quenched. Structural models suggested that the aromatic residue Phenylalanine at position 150 (F150) in the S1 segment was the likely quencher. To confirm this, a double mutant (F150A-A197Anap) was created, removing the phenylalanine quencher. In this mutant, the voltage-dependent fluorescence signal persisted but was altered, confirming that F150 is a primary quencher of A197Anap in the resting state. This demonstrates how quenching of L-ANAP by a nearby aromatic residue can provide specific distance constraints and report on the relative movements of different parts of a protein during its functional cycle.

Environmental Polarity Sensitivity as a Reporter of Local Changes

L-ANAP is a derivative of prodan, an environmentally sensitive fluorophore. researchgate.net Its fluorescence emission spectrum, particularly the peak emission wavelength and intensity, is highly dependent on the polarity of its immediate environment. researchgate.net In more polar (aqueous) environments, its fluorescence intensity tends to decrease and the emission peak shifts to longer wavelengths (a red-shift). Conversely, in less polar (hydrophobic, lipid-like) environments, its fluorescence intensity increases and the peak shifts to shorter wavelengths (a blue-shift).

This solvatochromic property makes L-ANAP an excellent reporter of local conformational changes that move the probe into a different microenvironment. nih.govresearchgate.net For example, in the study of hHV1, the increase in fluorescence intensity of A197Anap upon depolarization was interpreted as the probe moving to a less polar environment. However, measurements of the emission spectra at different voltages showed no significant shift in the peak wavelength, suggesting that while the quantum yield of the fluorophore changed, it remained in a generally polar environment at all tested voltages. This detailed analysis, made possible by L-ANAP's environmental sensitivity, allows researchers to infer subtle details about the nature of the conformational changes a protein undergoes. nih.gov

Experimental Methodologies and Research Design Considerations

Optimization Strategies for fUAA Incorporation in Diverse Expression Systems

The successful incorporation of L-ANAP is highly dependent on the chosen expression system and the optimization of several experimental parameters. Efficient incorporation requires the co-expression of a plasmid for the protein of interest containing an amber stop codon (TAG) at the desired insertion site, and a plasmid for an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the tyrosyl-tRNA synthetase/tRNA pair from E. coli. The following subsections discuss system-specific optimization strategies.

Xenopus laevis oocytes are a powerful system for studying ion channels and other membrane proteins. The large size of the oocytes allows for direct microinjection of the necessary components for fUAA incorporation. Optimization of the injection protocol is critical for maximizing the yield of full-length, fluorescently labeled protein.

A two-step microinjection protocol has been traditionally used. This involves a nuclear injection of the DNA plasmids for the target protein and the synthetase/tRNA pair. After an expression period, a second, cytosolic injection of L-ANAP is performed. While effective, this method can be labor-intensive and subject to variability.

A more streamlined one-step microinjection protocol involves the co-injection of the DNA plasmids and L-ANAP directly into the oocyte cytoplasm. Current time information in Bucharest, RO. This method simplifies the procedure and can improve reproducibility. Current time information in Bucharest, RO. To further enhance the efficiency of L-ANAP incorporation, the membrane-permeable L-ANAP methyl ester can be used. This allows for both injection and incubation of the oocytes in a solution containing the fUAA, ensuring a sustained supply for protein synthesis. Current time information in Bucharest, RO.

Research comparing these methods has shown that a one-step protocol, particularly when combined with the co-injection of mutated eukaryotic release factor 1 (eRF1), can lead to a more than threefold increase in the ratio of full-length to truncated protein compared to a one-step method without the mutated eRF1. Current time information in Bucharest, RO.

| Protocol | Description | Advantages | Disadvantages | Key Optimization Factor |

|---|---|---|---|---|

| Two-step Microinjection | Nuclear injection of DNA followed by a later cytosolic injection of L-ANAP. | Allows for temporal separation of transcription/translation and L-ANAP delivery. | Labor-intensive, potential for increased oocyte damage and variability. | Timing and concentration of the second injection. |

| One-step Microinjection | Co-injection of DNA and L-ANAP into the cytoplasm. | Simplified procedure, improved reproducibility. Current time information in Bucharest, RO. | Requires careful optimization of component ratios in the injection mix. | Use of L-ANAP methyl ester for combined injection and incubation. Current time information in Bucharest, RO. |

Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells are widely used for producing recombinant proteins due to their high transfection efficiency and capacity for post-translational modifications. nih.govnih.gov However, achieving high yields of proteins containing L-ANAP in these cells requires careful optimization of transfection and incubation conditions.

Transfection Reagents: A variety of transfection reagents are available, including lipid-based formulations (e.g., Lipofectamine), polymers (e.g., polyethylenimine, PEI), and cell-penetrating peptides (CPPs). altogen.comnih.gov Studies comparing these methods for general protein expression have shown that CPP-based transfection can yield significantly higher protein levels in both HEK293 and CHO cells compared to PEI and lipoplex methods. altogen.com For the specific application of incorporating unnatural amino acids, the choice of reagent can be critical, and pre-optimized, cell-line specific kits are commercially available. nih.gov

Incubation Modalities:

Media Composition: The use of serum-free media is often preferred to reduce variability and simplify protein purification. thermofisher.commerckmillipore.com Several commercially available serum-free formulations are designed to support high-density growth and protein production in CHO and HEK293 cells. merckmillipore.com For transfection, reduced-serum media like Opti-MEM® are often recommended as a diluent for the DNA and transfection reagent complexes. nih.govlonza.com

Incubation Time and Temperature: Following transfection, cells are typically incubated for 24 to 72 hours to allow for gene expression. nih.gov While standard incubation is at 37°C, lowering the culture temperature has been shown to enhance the expression of some recombinant proteins in HEK-293 cells. nih.gov

Cell Density and Health: It is crucial to use low-passage, healthy cells with high viability (>90%) for transfection experiments. nih.govlonza.com The optimal cell density at the time of transfection is typically between 50-80% confluency for adherent cultures. lonza.com

| Parameter | HEK293 Cells | CHO-K1 Cells | General Considerations |

|---|---|---|---|

| Transfection Reagents | High intrinsic transfectability; lipid-based reagents (e.g., Lipofectamine), PEI, and CPPs are effective. altogen.comnih.gov | Generally more resistant to transfection than HEK293 cells; requires optimized reagents and protocols. promega.com | Reagent choice impacts efficiency and cytotoxicity; cell-line specific kits are available. nih.gov |

| Media | Compatible with various serum-free and reduced-serum media (e.g., Opti-MEM®). nih.gov | Multiple serum-free media formulations (e.g., ProCHO™, eCHO™) are developed for high-density culture and protein production. | Serum-free media reduces lot-to-lot variability and simplifies downstream purification. thermofisher.commerckmillipore.com |

| Incubation Time | Typically 24-72 hours post-transfection. | Typically 24-72 hours post-transfection. nih.gov | Optimal time depends on the specific protein and expression vector. |

| Incubation Temperature | Standard 37°C; can be lowered to enhance expression of certain proteins. nih.gov | Standard 37°C. | Temperature shifts can impact protein folding and yield. |

A major challenge in the incorporation of unnatural amino acids via amber stop codon suppression is the competition with the endogenous translation termination machinery. The eukaryotic release factor 1 (eRF1) recognizes all three stop codons (UAA, UAG, and UGA) and triggers the cleavage of the nascent polypeptide chain from the ribosome.

To improve the efficiency of fUAA incorporation, engineered eRF1 mutants with reduced termination efficiency at the UAG codon can be co-expressed. The E55D mutation in Xenopus laevis eRF1 has been shown to significantly increase the yield of full-length protein containing L-ANAP. Current time information in Bucharest, RO. Co-injection of the cRNA for eRF1(E55D) in Xenopus oocytes resulted in a more than three-fold higher ratio of full-length to truncated receptor protein. Current time information in Bucharest, RO. This strategy effectively shifts the balance from termination to amino acid incorporation at the amber codon, making it a crucial component of optimization protocols. While the primary research has focused on Xenopus oocytes, this principle is applicable to other eukaryotic expression systems.

Advanced Electrophysiological and Spectroscopic Techniques

The successful incorporation of L-ANAP opens the door to a range of advanced techniques that can probe protein dynamics in real-time and at the single-molecule level.

Voltage-clamp fluorometry (VCF) is a powerful technique that combines fluorescence spectroscopy with electrophysiology to simultaneously measure the conformational changes of an ion channel and its electrical activity. nih.gov By incorporating L-ANAP at a specific site, researchers can monitor changes in its fluorescence intensity, which are sensitive to the local environment, while clamping the membrane potential and recording ionic currents. Current time information in Bucharest, RO.

This technique allows for the direct correlation of structural rearrangements with the functional states of the channel, such as resting, open, closed, and inactivated states. nih.govnih.gov VCF studies using L-ANAP have provided insights into the dynamics of various ion channels, including P2X receptors, by revealing conformational changes in extracellular, transmembrane, and intracellular domains upon ligand binding or voltage changes. Current time information in Bucharest, RO.nih.gov The use of an unnatural amino acid like L-ANAP is advantageous over traditional cysteine-based labeling as it is smaller and can be placed with greater precision, providing a more accurate report of the local conformational changes.

Patch-clamp fluorometry (PCF) refines the VCF approach by allowing for measurements from a small patch of membrane, potentially containing only a single or a few channel proteins. This technique offers higher resolution and enables the study of channel gating at the single-molecule level.

By integrating PCF with L-ANAP incorporation, researchers can observe the conformational dynamics of a single protein in real-time. This has been applied to study human voltage-gated proton channels (hHv1) expressed in HEK293 cells, where L-ANAP was incorporated to track the movement of different channel domains in response to voltage pulses. The fluorescence of L-ANAP in these studies was shown to be stable and insensitive to pH changes, validating its use for studying proton channels. PCF provides a window into the stochastic nature of protein conformational changes and their link to channel function, which is often obscured in ensemble measurements.

Biochemical Verification of Protein Expression and L-ANAP Incorporation

Following the expression of a target protein in the presence of L-ANAP methyl ester, it is essential to rigorously verify that the fluorescent unnatural amino acid (fUAA) has been successfully and specifically incorporated.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for confirming the site-specific incorporation of L-ANAP. nih.govresearchgate.net The procedure involves several key steps. First, the purified protein suspected of containing L-ANAP is enzymatically digested into smaller peptide fragments using a protease like trypsin. nih.govnih.gov This mixture of peptides is then separated using liquid chromatography and introduced into a mass spectrometer.

An initial mass spectrometry (MS) scan identifies the molecular weights of the peptide fragments. The experimental mass of the peptide expected to contain L-ANAP is compared to its theoretical mass. A successful incorporation will result in a mass shift corresponding to the replacement of a natural amino acid with L-ANAP. For more definitive proof, tandem mass spectrometry (MS/MS) is employed. nih.gov In this step, the specific peptide ion containing the putative L-ANAP is isolated and fragmented. The resulting fragmentation pattern provides sequence information, allowing for the precise localization of the modified amino acid within the peptide, thereby validating its site-specific incorporation. nih.gov For example, analysis of mutant EGFP revealed a molecular weight consistent with the incorporation of Anap, confirming its selective placement in response to an amber stop codon. nih.gov

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) offers a straightforward method to visually confirm the expression and labeling of the target protein. nih.gov Protein lysates from cells grown in the presence and absence of L-ANAP methyl ester are run on a polyacrylamide gel. After electrophoresis, the gel can be imaged using a fluorescence scanner with an appropriate excitation wavelength for L-ANAP (typically in the UV or violet range, ~350-360 nm). researchgate.net

A fluorescent band appearing at the expected molecular weight of the full-length target protein, which is present only in the sample supplemented with L-ANAP, provides strong evidence of successful incorporation. nih.gov The absence of a fluorescent band in the control lane (without L-ANAP) demonstrates that the fluorescence is specific to the incorporation of the fUAA and not due to background or autofluorescence. This technique is particularly useful for quickly screening different expression conditions or mutant constructs.

A critical aspect of using any probe is to ensure that it does not perturb the native function of the protein under investigation. nih.govnih.gov Therefore, functional assays must be performed on the L-ANAP-labeled protein. The nature of the assay depends on the protein's biological role.

For ion channels, such as the human voltage-gated proton channel (hHv1), function is assessed using electrophysiological techniques like patch-clamp recording. nih.gov Researchers compare the ionic currents (e.g., current density) of the wild-type channel to the channel containing L-ANAP at a specific site. If the key functional parameters, such as voltage-dependence of activation and current magnitude, are comparable between the labeled and wild-type proteins, it indicates that the incorporation of the fUAA has not significantly disrupted the channel's structure or function. nih.gov Studies on hHv1 have shown that the incorporation of L-ANAP yields fully functional channels, validating its use as a minimally perturbative probe for studying channel dynamics. nih.gov

Table 2: Functional Assessment of hHv1 Proton Channel with L-ANAP Incorporation This table presents comparative current density data to assess the functional impact of incorporating L-ANAP into the hHv1 channel. Data is representative of findings from functional validation experiments.

| Construct | Condition | Mean Current Density (pA/pF) | Conclusion |

|---|---|---|---|

| hHv1-WT | N/A | ~90-150 | Baseline wild-type function |

| hHv1-A197TAG | Without L-ANAP | ~2.1 | No channel function (truncation at stop codon) |

| hHv1-A197TAG | With L-ANAP | ~149.9 | Function restored, indicating successful incorporation and a functional channel |

| hHv1-L201TAG | With L-ANAP | ~151.1 | Function restored, indicating successful incorporation and a functional channel |

Future Directions and Emerging Research Avenues

Development of L-ANAP Methyl Ester Derivatives with Tailored Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics, including its brightness, spectral properties, and sensitivity to its environment. The parent fluorophore of L-ANAP, a derivative of prodan, exhibits fluorescence that is highly sensitive to the polarity of its local environment, a property that has been widely exploited. nih.govnih.gov Future research is focused on the rational design and synthesis of new L-ANAP methyl ester derivatives to fine-tune these properties for specific applications.

The development of novel derivatives aims to achieve several goals:

Altered Wavelengths: Creating variants with shifted excitation and emission spectra would expand the palette of fluorescent probes, enabling more complex multi-color imaging experiments.

Enhanced Quantum Yield: Synthesizing derivatives with intrinsically higher quantum yields would result in brighter probes, improving signal-to-noise ratios and allowing for the detection of low-abundance proteins.

Novel Environmental Sensitivities: Engineering the fluorophore to respond to specific stimuli, such as pH, ion concentration, or redox state, could lead to the creation of highly specific, genetically encodable biosensors. digitellinc.com

Structural studies of proteins containing fluorescent non-canonical amino acids (fNCAAs) have shown how the local protein environment can significantly alter their photochemical properties. nih.govresearchgate.net This knowledge can be leveraged in reverse to design fNCAAs with properties tailored for desired applications, such as developing protein-based sensors that report on ligand binding through distinct changes in fluorescence. nih.gov

| Property | Description | Reference |

| Formal Name | 3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, methyl ester, monohydrochloride | biomol.com |

| Molecular Formula | C₁₆H₁₈N₂O₃ • HCl | biomol.com |

| Formula Weight | 322.8 | biomol.com |

| Maximum Absorbance (λmax) | 248, 256, 354 nm | biomol.com |

| Environmental Sensitivity | Fluorescence intensity and emission wavelength are sensitive to solvent polarity. | nih.gov |

Expansion of Genetic Encoding Technologies for Broader Biological Contexts

The site-specific incorporation of L-ANAP is made possible by the technology of genetic code expansion. nih.gov This requires a dedicated set of tools: a unique codon (typically the amber stop codon, TAG), an orthogonal tRNA that reads the unique codon, and an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges the tRNA with the unnatural amino acid. nih.govwikipedia.org

An orthogonal tRNA/synthetase pair for L-ANAP was successfully evolved from the leucyl-tRNA/LeuRS pair of E. coli. nih.gov This system has proven to be functional not only in bacteria but has been successfully expanded to various eukaryotic systems, a critical step for studying complex biological processes. The use of L-ANAP methyl ester is particularly advantageous in these contexts, as its membrane permeability facilitates efficient loading into cells that may not have transporters for the free amino acid form. researchgate.netnih.gov

Future research in this area is focused on:

Improving Incorporation Efficiency: The efficiency of unnatural amino acid incorporation is often limited by competition with cellular release factors that recognize the stop codon. acs.org Engineering synthetases with higher activity or developing host strains with modified release factor activity could lead to higher yields of the target protein.

Expanding to New Organisms: Adapting the genetic encoding machinery for use in a wider range of organisms, including plants and different animal models, will open up new avenues for in vivo research.

Developing Multi-UAA Systems: Creating multiple, mutually orthogonal tRNA/synthetase pairs would allow for the simultaneous incorporation of several distinct unnatural amino acids into a single protein, enabling the study of more complex molecular events.

| Organism / Cell Type | Application Demonstrated | Reference |

| Saccharomyces cerevisiae (Yeast) | Production of full-length GFP and AHA2 H+-ATPase containing L-ANAP. | researchgate.netnih.gov |

| Xenopus laevis Oocytes | Functional studies of Connexin 26 and Shaker K+ channels. | researchgate.netl-anap.comelifesciences.org |

| Mammalian Cells (HEK293, CHO) | Expression and localization studies of EGFP and Histone H3. | nih.govl-anap.com |

Integration with Advanced Imaging Modalities for Spatiotemporal Resolution

A significant advantage of L-ANAP is its small size compared to traditional fluorescent protein tags like GFP, which can be large and potentially disrupt the function or localization of the protein of interest. nih.govnih.gov This makes L-ANAP an ideal probe for advanced imaging techniques that demand minimal perturbation and high precision.

Voltage Clamp Fluorometry (VCF): This powerful technique combines electrophysiological recordings with fluorescence measurements. By incorporating L-ANAP into specific sites within an ion channel, researchers can simultaneously measure channel currents and track conformational changes of the protein in real-time, providing unparalleled insight into the mechanics of channel gating. nih.govelifesciences.orgresearchgate.net

Förster Resonance Energy Transfer (FRET): L-ANAP can act as a FRET donor to an appropriate acceptor. When both are incorporated into a protein, the FRET efficiency reports on the distance between them, allowing for the measurement of conformational changes and protein dynamics. researchgate.netnih.gov

Super-Resolution Microscopy: The incorporation of unnatural amino acids is highly compatible with super-resolution imaging. nih.gov While many applications use UAAs that are subsequently labeled with organic dyes via click chemistry, the principles extend to fluorescent UAAs like L-ANAP. acs.orgnih.gov Methods that allow for dual-color imaging using different UAAs in fused cells demonstrate a pathway toward multicolor, high-resolution protein tracking. nih.govgoettingen-research-online.deabberior.rocks

| Imaging Modality | Contribution of L-ANAP | Biological Question Addressed |

| Voltage Clamp Fluorometry (VCF) | Reports on local environmental changes as a proxy for protein movement. | Real-time conformational dynamics of ion channels during gating. elifesciences.orgresearchgate.net |

| FRET | Serves as a compact, site-specific fluorescent donor. | Intramolecular distances and conformational changes. researchgate.netnih.gov |

| Super-Resolution Microscopy | Provides a small, minimally perturbing fluorescent label for precise localization. | High-resolution localization and tracking of proteins in crowded cellular environments. nih.gov |

Unraveling Complex Molecular Mechanisms of Diverse Biological Systems

The ultimate goal of developing these molecular tools is to apply them to answer fundamental biological questions. The unique capabilities of L-ANAP methyl ester have enabled researchers to probe molecular mechanisms that were previously difficult to access.

Ion Channel Gating Dynamics: L-ANAP has been extensively used to map the conformational rearrangements that underlie the function of voltage-gated and ligand-gated ion channels. nih.gov By placing the probe at various positions in proteins like the P2X7 receptor, researchers have tracked the movement of different domains during ATP-induced activation, revealing that the receptor environment becomes less polar upon activation. nih.govelifesciences.org These studies provide a direct link between high-resolution structures and the dynamic functional behavior of the channels in a cellular membrane. nih.gov

Protein-Protein Interactions: The sensitivity of L-ANAP's fluorescence to its local environment makes it a promising tool for monitoring protein-protein interactions (PPIs). mdpi.comunipa.it A change in fluorescence upon the binding or dissociation of a partner protein can provide real-time kinetic data on complex formation within a living cell.

Protein Localization and Trafficking: The ability to genetically encode a fluorescent probe at a specific site allows for precise tracking of proteins without the need for bulky tags. The successful labeling and nuclear localization of Histone H3 in mammalian cells using L-ANAP highlights its utility as a high-fidelity reporter for cellular imaging. nih.gov

| Biological System | Protein Studied | Key Insight Gained |

| Ion Channel Function | P2X7 Receptor, Shaker K+ Channel, Connexin 26 | Real-time tracking of domain movements during channel gating and activation. researchgate.netelifesciences.org |

| Protein Dynamics | Green Fluorescent Protein (GFP) | Demonstrated efficient FRET between L-ANAP and the GFP chromophore. researchgate.net |

| Protein Localization | Histone H3 | Confirmed nuclear localization in mammalian cells using L-ANAP as the sole fluorescent reporter. nih.gov |

Q & A

Q. How can data contradictions arise when quantifying L-ANAP’s polarity sensitivity in heterogeneous cellular environments, and how are they resolved?

- Methodological Answer : Contradictions may stem from microenvironmental variability (e.g., lipid-rich vs. aqueous regions). Address this by integrating fluorescence lifetime imaging microscopy (FLIM) to distinguish polarity-independent lifetime changes from intensity-based artifacts. Normalize data using ratiometric probes or internal controls (e.g., co-expressed inert fluorescent proteins) .

Q. What strategies optimize the genetic encoding of L-ANAP methyl ester (hydrochloride) in mammalian systems without disrupting native protein function?

- Methodological Answer : Use amber codon suppression with orthogonal tRNA/synthetase pairs tailored for eukaryotic systems. Perform site-saturation mutagenesis to identify permissive insertion sites that minimize steric hindrance. Validate functionality via enzymatic assays or structural modeling (e.g., molecular dynamics simulations) .

Q. How do researchers resolve challenges in synthesizing L-ANAP methyl ester (hydrochloride) derivatives with enhanced photostability for long-term imaging?

- Methodological Answer : Modify the fluorophore core via rational design (e.g., halogenation to reduce photobleaching) or introduce protective groups (e.g., methyl ester hydrolysis-resistant moieties). Validate improvements using single-molecule tracking assays and compare photobleaching rates to commercial standards (e.g., GFP variants) .

Q. What analytical approaches reconcile discrepancies in L-ANAP’s metabolic stability across different in vivo models?

- Methodological Answer : Conduct comparative pharmacokinetic studies in zebrafish, rodents, and organoids. Use LC-MS/MS to quantify intact compound and metabolites in plasma/tissue homogenates. Corrogate results with enzymatic degradation assays (e.g., esterase activity profiling) to identify species-specific metabolic pathways .

Methodological Considerations for Experimental Design

- Reproducibility : Document batch-specific variability (e.g., synthesis lot numbers) and standardize buffer conditions (pH, ionic strength) to minimize environmental effects on fluorescence .

- Data Interpretation : Apply multivariate statistical analysis (e.g., PCA) to disentangle confounding variables in polarity-sensitive datasets .

- Ethical Compliance : Adhere to institutional guidelines for unnatural amino acid use, especially in transgenic models, to address biosafety concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.